9-(2,4-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione 9-(2,4-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529809
InChI: InChI=1S/C23H19N5O2/c1-13-9-10-19(14(2)11-13)27-20-18(21(29)25-23(30)24-20)12-17-15(3)26-28(22(17)27)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,29,30)
SMILES:
Molecular Formula: C23H19N5O2
Molecular Weight: 397.4 g/mol

9-(2,4-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione

CAS No.:

Cat. No.: VC14529809

Molecular Formula: C23H19N5O2

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

9-(2,4-Dimethyl-phenyl)-3-methyl-1-phenyl-1,9-dihydro-1,2,6,8,9-pentaaza-cyclopenta[b]naphthalene-5,7-dione -

Specification

Molecular Formula C23H19N5O2
Molecular Weight 397.4 g/mol
IUPAC Name 2-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),3(7),5,8-tetraene-10,12-dione
Standard InChI InChI=1S/C23H19N5O2/c1-13-9-10-19(14(2)11-13)27-20-18(21(29)25-23(30)24-20)12-17-15(3)26-28(22(17)27)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,29,30)
Standard InChI Key LRDGJFYCSKLUDP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=NN3C5=CC=CC=C5)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a fused tricyclic core comprising a cyclopenta[b]naphthalene system substituted with five nitrogen atoms, two ketone groups, and three aromatic substituents. The IUPAC name, 2-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.0³,⁷]trideca-1(13),3(7),5,8-tetraene-10,12-dione, reflects its intricate connectivity. Key structural elements include:

  • Aza-cyclopenta[b]naphthalene backbone: A tricyclic system with nitrogen atoms at positions 1, 2, 6, 8, and 9.

  • Substituents:

    • 2,4-Dimethylphenyl group at position 9.

    • Methyl group at position 3.

    • Phenyl group at position 1.

  • Dione functionality: Ketone groups at positions 5 and 7.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₁₉N₅O₂
Molecular Weight397.4 g/mol
Canonical SMILESCC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=NN3C5=CC=CC=C5)C)C
InChI KeyLRDGJFYCSKLUDP-UHFFFAOYSA-N

The SMILES string and InChI key provide unambiguous representations for database searches and computational modeling.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves multi-step heterocyclic condensation reactions. Analogous compounds, such as cyclohepta[de]naphthalene-7,8-dione, have been synthesized via hydrolysis of dichloroketene adducts , suggesting potential parallels in ketone formation. For this compound, key steps may include:

  • Formation of the pentaza core: Cyclocondensation of amidine derivatives with carbonyl precursors.

  • Introduction of substituents: Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group attachment.

  • Oxidation to diones: Controlled oxidation of secondary alcohols or dehydrogenation.

Spectroscopic Characterization

  • Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion at m/z 397.4 [M+H]⁺.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for methyl groups (δ 2.1–2.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and NH protons (δ 10–12 ppm).

    • ¹³C NMR: Peaks for carbonyl carbons (δ 170–180 ppm) and sp² carbons (δ 110–150 ppm).

Physicochemical Properties

Solubility and Stability

The compound’s low polarity (logP ≈ 3.5, estimated) suggests limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for in vitro studies. Stability under ambient conditions is inferred from its solid-state persistence, though photodegradation risks due to the conjugated π-system warrant controlled storage.

Redox Behavior

Electrochemical analysis via cyclic voltammetry might reveal redox activity at the dione moieties. Comparable quinones exhibit reduction potentials near −0.23 V (vs. Ag/AgCl) , suggesting this compound could participate in electron-transfer processes.

Table 2: Calculated Physicochemical Parameters

ParameterValue
Topological Polar Surface Area98.2 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds3

Analytical Methods for Characterization

Mass Spectrometry Workflows

Modern tools like Thermo Scientific Compound Discoverer Software enable untargeted analysis of complex mixtures containing such compounds. Features include:

  • mzCloud library matching: Identification via high-resolution tandem MS spectra.

  • FISh (Fragment Ion Search): Annotating fragmentation pathways for structural elucidation .

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ ≈ 254 nm) optimizes separation, while UPLC-MS/MS enhances sensitivity for trace analysis .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure variants.

  • Biological Screening: Assessing cytotoxicity, kinase inhibition, and antimicrobial efficacy.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.

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